molecular formula C6H12ClF2NO B15297184 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B15297184
M. Wt: 187.61 g/mol
InChI Key: YKXNKZGBUYAZGT-UHFFFAOYSA-N
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Description

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is a potent and selective antagonist of the vasopressin V1a receptor

Preparation Methods

The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethoxymethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s ability to selectively antagonize the vasopressin V1a receptor makes it valuable in studying receptor functions and signaling pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to vasopressin signaling.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved include the regulation of blood pressure, kidney function, and social behavior.

Comparison with Similar Compounds

3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the cyclobutane ring.

    3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Another related compound with a trifluoromethyl group instead of a difluoromethoxy group.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H

InChI Key

YKXNKZGBUYAZGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COC(F)F.Cl

Origin of Product

United States

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